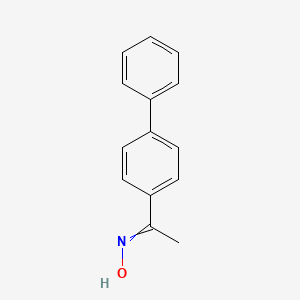

4-Acetylbiphenyl oxime

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-(4-phenylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYKKVAVBZNFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of 1-(4-Phenylphenyl)ethanone oxime

Executive Summary

1-(4-Phenylphenyl)ethanone oxime, universally recognized in industrial and research settings as 4-acetylbiphenyl oxime , is a high-value synthetic intermediate bridging the gap between advanced materials science and pharmaceutical development (1)[1]. Characterized by a rigid biphenyl backbone and a highly reactive oxime functional group, this compound serves as a critical foundational precursor for UV-sensitive photoinitiators and enzyme-modulating therapeutics (2)[2]. This guide provides a self-validating, mechanistic deep-dive into its physicochemical properties, synthetic protocols, and downstream functionalization.

Physicochemical Profiling & Structural Logic

The utility of 4-acetylbiphenyl oxime stems directly from its structural duality. The biphenyl moiety confers significant lipophilicity and acts as an extended π-conjugated chromophore, which is highly advantageous for broad-spectrum UV absorption in photolithography (2)[2]. Conversely, the oxime group (-C=N-OH) introduces a nucleophilic hydroxyl oxygen and an electrophilic imine carbon, enabling diverse and highly specific functionalization strategies ().

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(4-Phenylphenyl)ethanone oxime |

| Common Name | 4-Acetylbiphenyl oxime |

| CAS Number | 75408-89-8 |

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.27 g/mol |

| InChI Key | JTIJRKFKRNTZPE-UHFFFAOYSA-N |

| Purity Standard | ≥ 97% (Commercial grade) |

(Data corroborated by Sigma-Aldrich and PubChem compound databases[1])

Experimental Protocol: Synthesis of 4-Acetylbiphenyl Oxime

Causality and Mechanistic Insight

The synthesis of 4-acetylbiphenyl oxime relies on the condensation of 4-acetylbiphenyl with hydroxylamine. Because free hydroxylamine is unstable and prone to explosive decomposition, it is universally supplied as a hydrochloride salt (NH₂OH·HCl) (3)[3]. A base—typically sodium carbonate (Na₂CO₃)—is strictly required to neutralize the HCl, thereby liberating the free nucleophilic amine. The unprotonated nitrogen then attacks the electrophilic carbonyl carbon of 4-acetylbiphenyl. Subsequent proton transfer and dehydration yield the stable C=N double bond of the target oxime[3].

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-acetylbiphenyl in a co-solvent mixture of ethanol and water (3)[3].

-

Nucleophile Activation: Add 1.5 equivalents of hydroxylamine hydrochloride to the stirring solution, followed immediately by 1.0 to 1.5 equivalents of sodium carbonate[3].

-

Condensation Reaction: Heat the reaction mixture to reflux. The elevated thermal energy drives the dehydration step following the initial nucleophilic attack. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC)[3].

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and dilute with distilled water. Extract the aqueous phase with an organic solvent such as ethyl acetate[3].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude oxime. Recrystallization yields the pure 1-(4-Phenylphenyl)ethanone oxime[3].

Caption: Experimental workflow for the synthesis of 1-(4-Phenylphenyl)ethanone oxime.

Downstream Applications & Functionalization

Materials Science: Oxime Ester Photoinitiators

In the realm of photolithography and UV-curable resins, oxime esters are premier photoinitiators due to their high radical generation efficiency and minimal color yellowing (2)[2]. 4-Acetylbiphenyl oxime is reacted with acyl chlorides to form biphenyl oxime esters. Upon UV irradiation, the weak N-O bond undergoes rapid homolytic cleavage, generating active iminyl and acyloxy radicals that initiate the polymerization of ethylenically unsaturated monomers[2]. The extended conjugation of the biphenyl group enhances UV absorption, significantly reducing the required exposure time during pattern formation[2].

Pharmaceuticals: FAAH Modulators

Beyond materials science, the compound is a critical building block in neuropharmacology. The endocannabinoid system, which regulates neurochemical responses to stress and neurodegeneration, is heavily modulated by the enzyme fatty acid amide hydrolase (FAAH) (). Researchers have developed oxime carbamoyl derivatives as potent FAAH modulators. For example, reacting 4-acetylbiphenyl oxime with phenyl isocyanate in a toluene solvent for 2.0 hours yields 1-phenylaminocarbonyloxyimino-1-(4-biphenyl)ethane (an oxime carbamate) with yields up to 89% (4)[4]. These derivatives act as enzyme inhibitors, offering therapeutic pathways for inflammatory and neurodegenerative diseases.

Caption: Divergent synthetic pathways of 4-acetylbiphenyl oxime in materials and pharmaceuticals.

Table 2: Downstream Functionalization Parameters

| Target Derivative | Reagent | Solvent | Conditions | Yield | Application |

| Oxime Esters | Acyl chlorides | Dichloromethane | Base-catalyzed, 0°C to RT | >85% | UV Photoinitiators[2] |

| Oxime Carbamates | Phenyl isocyanate | Toluene | 2.0 hours, Reflux | 89% | FAAH Modulators[4] |

References

-

[1] PubChem - NIH. 1-(Hydroxyimino)-1-(4-phenylphenyl)ethane. Available at:

-

Sigma-Aldrich. 4-Acetylbiphenyl oxime | 75408-89-8. Available at:

-

[4] Molaid. 1-phenylaminocarbonyloxyimino-1-(4-biphenyl)ethane - CAS 1195946-10-1. Available at:

-

[2] Google Patents (KR20150052392A). Novel biphenyl oxime ester compounds, photoinitiator and photoresist composition containing the same. Available at:

-

[3] Benchchem. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 Synthesis Protocols. Available at:

-

Fondazione Santa Lucia (Mauro Maccarrone). Oxime carbamoyl derivatives as modulators of fatty acid amide hydrolase. Available at:

Sources

- 1. 1-(Hydroxyimino)-1-(4-phenylphenyl)ethane | C14H13NO | CID 10584610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR20150052392A - Novel biphenyl oxime ester compounds, photoinitiator and photoresist composition containing the same - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-phenylaminocarbonyloxyimino-1-(4-biphenyl)ethane - CAS号 1195946-10-1 - 摩熵化学 [molaid.com]

Thermodynamic Solubility and Solvent Interactions of 4-Acetylbiphenyl Oxime in Organic Media

Executive Summary

The physicochemical profiling of 4-Acetylbiphenyl oxime (CAS: 75408-89-8), also known as 1-(biphenyl-4-yl)ethanone oxime, is a critical prerequisite for its utilization in organic synthesis, materials science, and pharmaceutical development[1]. As a molecule characterized by a highly lipophilic biphenyl core and a polar, hydrogen-bonding oxime moiety (-C=N-OH), its solvation thermodynamics present unique challenges and opportunities. This technical guide explores the solubility behavior of 4-acetylbiphenyl oxime across various organic solvents, detailing the mechanistic causality behind solvent selection, self-validating experimental protocols, and the downstream implications for reactions such as the Beckmann rearrangement and photoinitiator synthesis[2][3].

Structural and Thermodynamic Determinants of Solubility

The solubility of an organic compound is governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 4-acetylbiphenyl oxime, the solubility profile is dictated by three primary molecular features:

-

Hydrogen Bonding Capacity: The hydroxyl (-OH) group of the oxime is a strong hydrogen bond donor and acceptor[4][5]. Polar protic solvents (e.g., ethanol, methanol) exhibit high affinity for this functional group, effectively solvating the molecule by forming intermolecular hydrogen bonds[6].

-

Dipole-Dipole Interactions: The carbon-nitrogen double bond (C=N) introduces a significant dipole moment. Polar aprotic solvents (e.g., DMSO, DMF, NMP) stabilize this dipole without competing for the hydrogen bond donor site, often resulting in exceptional solubility[7].

-

Hydrophobic Effect: The biphenyl tail is strictly non-polar. Consequently, the compound is practically insoluble in water (ESOL < -2)[8][9]. However, this lipophilicity ensures good solubility in moderately polar organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, which are frequently used for liquid-liquid extraction[2][10].

-

Isomerism and Lattice Energy: Oximes exist in E and Z geometric isomers, with the E-isomer generally being thermodynamically favored due to reduced steric hindrance[6][11]. The crystalline nature of the solid means that dissolution is an endothermic process; thus, solubility increases significantly at elevated temperatures, a property exploited in solvent-antisolvent recrystallization[2][12].

Quantitative Solubility Profile in Key Organic Solvents

While exact gravimetric data can vary based on isomeric purity and temperature, the following table synthesizes the solubility behavior of 4-acetylbiphenyl oxime (and structurally analogous aryl oximes) at standard ambient temperature (25 °C) based on thermodynamic principles and empirical solvent interactions[2][6][7].

| Solvent Class | Specific Solvent | Relative Solubility | Mechanistic Rationale | Primary Application |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole stabilization; disrupts lattice without H-bond competition. | NMR Spectroscopy (CDCl3/DMSO-d6), Homogeneous Catalysis. |

| Polar Protic | Ethanol, Methanol | High (50 - 100 mg/mL) | Direct hydrogen bonding with the oxime -OH group. | Synthesis media, Recrystallization (with water). |

| Moderately Polar | Ethyl Acetate, DCM | Moderate to High | Solvates the lipophilic biphenyl core effectively. | Liquid-liquid extraction, Chromatography. |

| Non-Polar | Hexane, Heptane | Low (<5 mg/mL) | Inability to break oxime-oxime intermolecular H-bonds. | Antisolvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble | High hydrophobic penalty from the biphenyl rings. | Quenching reactions, Antisolvent. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating mechanisms to confirm thermodynamic equilibrium and reaction completion.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to establish the absolute solubility limit of 4-acetylbiphenyl oxime in a target organic solvent.

-

Sample Preparation: Weigh an excess amount of 4-acetylbiphenyl oxime (e.g., 200 mg) into a 10 mL glass vial.

-

Solvent Addition: Add exactly 5.0 mL of the target organic solvent (e.g., Ethanol).

-

Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm.

-

Causality: Continuous agitation overcomes mass transfer limitations, while strict temperature control prevents supersaturation anomalies.

-

-

Self-Validation Step (Equilibrium Check): Extract a 100 µL aliquot at 24 hours and another at 48 hours. Centrifuge both aliquots to remove suspended solids. If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is validated.

-

Phase Separation & Analysis: Centrifuge the final mixture at 10,000 rpm for 10 minutes. Dilute the clear supernatant with a compatible mobile phase and quantify the dissolved oxime using HPLC-UV (detecting at ~254 nm).

Caption: Thermodynamic solubility assessment workflow for oximes.

Protocol B: Synthesis and Solvent-Extraction of 4-Acetylbiphenyl Oxime

This procedure leverages differential solubility for the synthesis and purification of the oxime from its parent ketone[2][4].

-

Reaction Setup: Dissolve 4-acetylbiphenyl (1.0 eq.) in a co-solvent mixture of Ethanol and Water (typically 4:1 v/v).

-

Causality: Ethanol solubilizes the hydrophobic ketone, while water is necessary to dissolve the hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.0 eq.) reagents[2].

-

-

Reflux: Heat the mixture to reflux.

-

Self-Validation Step (Reaction Monitoring): Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is validated as complete when the higher-Rf ketone spot completely disappears, replaced by the lower-Rf, more polar oxime spot.

-

Extraction: Cool the mixture to room temperature and dilute with excess water to precipitate the product. Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL).

-

Causality: Ethyl acetate has a high thermodynamic affinity for the oxime and is immiscible with water, allowing for efficient phase separation and recovery.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.

Downstream Applications Dictated by Solvation

The solubility of 4-acetylbiphenyl oxime directly dictates its utility in advanced chemical transformations:

-

Beckmann Rearrangement: The conversion of the oxime to N-(biphenyl-4-yl)acetamide requires an acidic environment (e.g., Polyphosphoric acid or H₂SO₄)[2][11]. The oxime must be fully solubilized in the acid or a compatible organic co-solvent to allow the protonation of the hydroxyl group, which triggers the alkyl migration and formation of the nitrilium ion intermediate.

-

Photoinitiator Development: Oxime esters derived from biphenyl oximes are critical photoinitiators for UV-curing resins and photoresists[3]. The precursor oxime must exhibit high solubility in industrial solvents like PGMEA (propylene glycol monomethyl ether acetate) to ensure uniform film formation during the spin-coating of photoresists[3].

Caption: Solvent-mediated Beckmann rearrangement pathway.

References

-

eScholarship.org - Poly(oxime–ester) Vitrimers with Catalyst-Free Bond Exchange URL: [Link]

-

Vedantu - Oximes: Structure, Formula, Preparation & Uses in Chemistry URL: [Link]

-

Chemistry Learner - Oxime: Definition, Structure, Formation, and Compounds URL: [Link]

- Google Patents - KR20150052392A - Novel biphenyl oxime ester compounds, photoinitiator and photoresist composition containing the same URL

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 | Benchchem [benchchem.com]

- 3. KR20150052392A - Novel biphenyl oxime ester compounds, photoinitiator and photoresist composition containing the same - Google Patents [patents.google.com]

- 4. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 5. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 6. Buy Acetophenone oxime | 10341-75-0 [smolecule.com]

- 7. escholarship.org [escholarship.org]

- 8. CAS:574-66-3, 二苯甲酮肟-毕得医药 [bidepharm.com]

- 9. CAS:574-66-3, 二苯甲酮肟-毕得医药 [bidepharm.com]

- 10. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 11. grokipedia.com [grokipedia.com]

- 12. benchchem.com [benchchem.com]

A Tale of Two Biphenyls: A Technical Guide to 4-Acetylbiphenyl and its Oxime Derivative

Introduction: A Shared Scaffold, Divergent Paths

In the landscape of drug discovery and organic synthesis, the biphenyl moiety serves as a privileged scaffold, a foundational structure from which a multitude of functional molecules are built. This guide delves into the nuanced yet critical differences between two such molecules: 4-acetylbiphenyl and its corresponding oxime. While separated by a seemingly simple functional group transformation—a ketone to an oxime—their chemical, physical, and biological profiles diverge significantly. Understanding these differences is paramount for researchers in medicinal chemistry, toxicology, and materials science, as it dictates their potential applications, reactivity, and safety considerations.

This document will provide a comprehensive comparative analysis of 4-acetylbiphenyl and 4-acetylbiphenyl oxime, exploring their structural and electronic properties, spectroscopic signatures, and synthetic interconversion. Furthermore, we will examine their disparate biological activities and toxicological profiles, offering insights rooted in established scientific principles and field-proven experimental considerations.

Part 1: The Parent Ketone - 4-Acetylbiphenyl

4-Acetylbiphenyl, also known as 4-phenylacetophenone, is a solid, crystalline compound at room temperature.[1][2] Its structure is characterized by a biphenyl core with an acetyl group at the 4-position, creating a molecule with both aromatic and carbonyl functionalities.[3] This combination of features makes it a valuable intermediate in organic synthesis.[4]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-acetylbiphenyl are well-documented, providing a baseline for comparison with its oxime derivative.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O | [2] |

| Molecular Weight | 196.24 g/mol | [2] |

| Melting Point | 116-123 °C | [5][6] |

| Boiling Point | 325-327 °C | [2] |

| Appearance | White to cream to yellow powder/chunks | [2][7] |

| Solubility | Insoluble in water; soluble in chloroform and other organic solvents. | [2][6] |

Spectroscopic Analysis:

The structural features of 4-acetylbiphenyl give rise to a distinct spectroscopic fingerprint.

-

¹H NMR: The proton NMR spectrum typically shows a sharp singlet for the methyl protons of the acetyl group around δ 2.6-2.7 ppm. The aromatic protons appear as a series of multiplets in the δ 7.4-8.1 ppm region, reflecting the complex splitting patterns of the two phenyl rings.[8][9]

-

¹³C NMR: The carbon NMR spectrum is characterized by a downfield signal for the carbonyl carbon at approximately δ 197.6 ppm and a signal for the methyl carbon around δ 26.6 ppm. The aromatic carbons resonate in the δ 125-146 ppm range.[8][10][11]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is observed around 1680 cm⁻¹.[5][12]

-

Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 196, with a base peak often corresponding to the loss of the methyl group, resulting in the [M-15]⁺ fragment at m/z 181.[13][14][15][16]

Synthesis and Reactivity

4-Acetylbiphenyl is commonly synthesized via Friedel-Crafts acylation of biphenyl or through modern cross-coupling methodologies like the Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst.[4][17] The acetyl group imparts typical carbonyl reactivity, making it a precursor for various derivatives, including Schiff bases and, most notably for this guide, its oxime.[6]

Biological Activity and Toxicology

The biological activity of 4-acetylbiphenyl itself is not extensively studied for therapeutic applications. It is primarily utilized as a probe molecule in biochemical studies to investigate protein structure and function, as well as the properties of lipid membranes.[18]

From a toxicological standpoint, 4-acetylbiphenyl is generally considered to be an irritant, capable of causing skin, eye, and respiratory tract irritation.[13] However, comprehensive long-term toxicity data is limited. It is noteworthy that the biphenyl scaffold can be associated with toxicity. For instance, biphenyl itself has been shown to cause kidney damage in animal studies and is classified by the EPA as a Group D substance, not classifiable as to human carcinogenicity.[19][20] More concerning is the known carcinogenicity of 4-aminobiphenyl, a related biphenyl derivative, which underscores the importance of understanding the metabolic fate and potential toxicity of any biphenyl-containing compound.[21]

Part 2: The Oxime Derivative - 4-Acetylbiphenyl Oxime

The conversion of the carbonyl group in 4-acetylbiphenyl to an oxime functionality marks a significant alteration in the molecule's electronic and steric properties. 4-Acetylbiphenyl oxime, with the chemical formula C₁₄H₁₃NO, exists as a solid and introduces a hydroxyl group attached to an imine nitrogen. This seemingly minor change has profound implications for its chemical reactivity and biological potential.

Physicochemical and Spectroscopic Profile

Detailed experimental data for 4-acetylbiphenyl oxime is less abundant in the literature compared to its parent ketone. However, key properties can be inferred and are available from some suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO | |

| Molecular Weight | 211.26 g/mol | |

| Purity | Typically ≥97% |

Anticipated Spectroscopic Features:

The transformation of the ketone to an oxime leads to predictable shifts in its spectroscopic data.

-

¹H NMR: The sharp singlet for the methyl protons would remain, though its chemical shift may be slightly altered. A new, broad singlet corresponding to the hydroxyl proton of the oxime group (N-OH) would appear, typically in the downfield region of the spectrum. The aromatic proton signals would likely experience subtle shifts due to the change in the electronic nature of the substituent. For comparison, the 1H NMR spectrum of the structurally similar 1-(4-bromophenyl)ethanone oxime shows characteristic signals for the methyl and aromatic protons.[22]

-

¹³C NMR: The most significant change would be the disappearance of the downfield ketone carbonyl signal and the appearance of a new signal for the C=N carbon, typically in the range of δ 150-160 ppm.

-

Infrared (IR) Spectroscopy: The strong C=O stretching band would be absent. Instead, a broad O-H stretching band would appear in the region of 3100-3600 cm⁻¹, and a C=N stretching vibration would be observed around 1650 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 211, reflecting the addition of a nitrogen and an oxygen atom and the loss of a hydrogen atom.

Synthesis and Reactivity: The Gateway to Amides

The synthesis of 4-acetylbiphenyl oxime from 4-acetylbiphenyl is a classic condensation reaction with hydroxylamine. This reaction is typically carried out in the presence of a mild base.

Experimental Protocol: Synthesis of 4-Acetylbiphenyl Oxime

-

Dissolution: Dissolve 4-acetylbiphenyl in a suitable solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product is typically isolated by precipitation upon addition of water, followed by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.[23][24]

Causality in Experimental Choices: The use of a base is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile. Ethanol is a common solvent as it can dissolve the organic starting material while also being miscible with the aqueous reagent solution.

The most significant chemical transformation that 4-acetylbiphenyl oxime can undergo is the Beckmann rearrangement . This acid-catalyzed reaction converts the oxime into an N-substituted amide. This rearrangement is a powerful tool in organic synthesis for the formation of amides and lactams from ketones and cyclic ketones, respectively.

Caption: Synthetic pathway from 4-acetylbiphenyl to N-(4-biphenylyl)acetamide.

Biological Activity and Toxicology: A Shift in Potential

The introduction of the oxime functionality can dramatically alter the biological activity of a molecule. Oximes and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][25][26] Furthermore, certain acetophenone oximes have been investigated for their potential as antidepressant and anti-inflammatory agents.[3] The specific biological activities of 4-acetylbiphenyl oxime are not well-defined in the literature, presenting an opportunity for further research.

The toxicological profile of 4-acetylbiphenyl oxime is also not well-established. However, the potential for biphenyl-related toxicity, as discussed for the parent ketone, should be a consideration in any handling or in vivo studies.

Part 3: Comparative Analysis and Future Directions

The transformation from 4-acetylbiphenyl to its oxime derivative represents a fundamental shift in chemical and biological properties, summarized below:

| Feature | 4-Acetylbiphenyl | 4-Acetylbiphenyl Oxime |

| Key Functional Group | Ketone (C=O) | Oxime (C=N-OH) |

| Reactivity | Carbonyl additions | Beckmann rearrangement to amide |

| Hydrogen Bonding | H-bond acceptor | H-bond donor and acceptor |

| Primary Synthetic Use | Intermediate for various derivatives | Precursor to N-aryl amides |

| Known Biological Role | Biochemical probe | Potential for diverse therapeutic activities |

Workflow for Characterization and Evaluation:

Caption: Comparative workflow for the synthesis and analysis of the two compounds.

Future Research Perspectives:

The distinct properties of 4-acetylbiphenyl oxime suggest several avenues for future research. Its potential for a broad range of biological activities warrants further investigation, particularly in the areas of antimicrobial and anticancer screening. The facile conversion to the corresponding acetamide via the Beckmann rearrangement also positions it as a key intermediate for the synthesis of novel N-aryl amides, a class of compounds with significant interest in medicinal chemistry. A thorough toxicological evaluation of 4-acetylbiphenyl oxime is also a critical next step before any advanced biological studies are undertaken.

Conclusion

4-Acetylbiphenyl and 4-acetylbiphenyl oxime, while structurally similar, are distinct chemical entities with unique properties and potential applications. The parent ketone serves as a well-characterized and versatile synthetic intermediate. The transformation to the oxime opens up new possibilities in terms of chemical reactivity, most notably the Beckmann rearrangement, and introduces the potential for a diverse range of biological activities inherent to the oxime functional group. For researchers and drug development professionals, a clear understanding of the differences outlined in this guide is essential for leveraging the full potential of these biphenyl derivatives in their respective fields.

References

-

ResearchGate. (2025, August 6). Acetophenones with selective antimycobacterial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac. Retrieved from [Link]

-

R Discovery. (2004, October 7). Synthesis and insecticidal activities of novel oxime ether pyrethroids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Semantic Scholar. (2023, January 2). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-acetylbiphenyl. 4′-BAcP:PBA:TEA (1:2:3 eq), water, 40.... Retrieved from [Link]

-

Chegg.com. (2021, February 10). Solved Compare the carbon NMR spectra between the starting. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Acetylbiphenyl - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

-

Scribd. (2022, October 30). Oxime Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]

-

EPA. (n.d.). Biphenyl. Retrieved from [Link]

-

ResearchGate. (2015, November 3). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]

-

Society of Toxicology (SOT). (n.d.). The Toxicologist (January). Retrieved from [Link]

-

PMC. (2015, May 13). Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Acetylbiphenyl CAS#: 92-91-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 4-アセチルビフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Acetylbiphenyl(92-91-1) 13C NMR spectrum [chemicalbook.com]

- 11. chegg.com [chegg.com]

- 12. 4-Acetylbiphenyl(92-91-1) IR Spectrum [m.chemicalbook.com]

- 13. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Acetylbiphenyl(92-91-1) MS spectrum [chemicalbook.com]

- 16. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. epa.gov [epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. discovery.researcher.life [discovery.researcher.life]

4-Biphenylyl methyl ketone oxime synonyms and nomenclature

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, structural identification, and the specific role of this compound in toxicological and pharmaceutical chemistry.

Technical Monograph: 4-Biphenylyl Methyl Ketone Oxime

Nomenclature, Structural Identity, and Synthetic Utility

Executive Summary & Core Identity

4-Biphenylyl methyl ketone oxime is a significant organic intermediate used primarily in the synthesis of nitrogen-containing biphenyl derivatives. While the parent ketone (4-acetylbiphenyl) is a common precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and Felbinac , the oxime derivative serves a specialized role: it is the critical "gateway" molecule for accessing 4-acetamidobiphenyl via the Beckmann Rearrangement.

This conversion is of high value in toxicological research , where 4-acetamidobiphenyl serves as a reference standard for studying the metabolism of the human carcinogen 4-aminobiphenyl. Additionally, the oxime functionality allows for metal chelation applications in analytical chemistry.

Table 1: Nomenclature and Identifiers

| Category | Identifier / Name |

| Common Name | 4-Biphenylyl methyl ketone oxime |

| Systematic IUPAC Name | (1E/Z)-1-([1,1'-Biphenyl]-4-yl)ethanone oxime |

| CAS Registry Number | 75408-89-8 (Specific to the oxime) |

| Related CAS | 92-91-1 (Parent Ketone: 4-Acetylbiphenyl) |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 227.26 g/mol |

| SMILES | C(=NO)(C)C1=CC=C(C=C1)C2=CC=CC=C2 |

| InChI Key | JTIJRKFKRNTZPE-UHFFFAOYSA-N |

| Key Synonyms | 4-Acetylbiphenyl oxime; 1-(4-Phenylphenyl)ethanone oxime; p-Phenylacetophenone oxime |

Structural Analysis & Isomerism

The molecule consists of a biphenyl scaffold—two phenyl rings connected by a single bond—attached to a methyl ketone oxime group.

2.1 Stereochemistry (E/Z Isomerism)

Like all ketoximes, this compound exists as two geometric isomers: (E) and (Z) .

-

Steric Considerations: The biphenyl system is not planar in solution; the torsion angle between the two rings is typically ~44° to minimize steric clash between ortho-hydrogens.

-

Oxime Geometry: The hydroxyl group (-OH) of the oxime can be oriented either trans (E) or cis (Z) relative to the bulky biphenyl group. The (E)-isomer is generally thermodynamically favored due to steric repulsion between the biphenyl moiety and the oxime oxygen.

Figure 1: Geometric isomerism in oxime formation. The (E)-isomer predominates under standard thermodynamic conditions.

Synthetic Pathways & Protocols

3.1 Synthesis from 4-Acetylbiphenyl

The standard synthesis involves the condensation of 4-acetylbiphenyl with hydroxylamine hydrochloride. The choice of base (Sodium Acetate vs. Pyridine) dictates the reaction rate and workup ease.

Protocol: Standard Laboratory Synthesis

-

Reagents: 4-Acetylbiphenyl (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (20 mmol).

-

Solvent: Ethanol (95%) or Methanol.

-

Conditions: Reflux for 2–4 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.96 g (10 mmol) of 4-acetylbiphenyl in 20 mL of ethanol in a round-bottom flask.

-

Buffering: Add a solution of 1.64 g sodium acetate in 5 mL water. This buffers the HCl released, preventing acid-catalyzed hydrolysis of the product.

-

Addition: Add 1.05 g hydroxylamine hydrochloride.

-

Reflux: Heat to reflux (approx. 78°C) with stirring. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 100 mL ice-water. The oxime typically precipitates as a white solid.

-

Filter and wash with cold water.

-

-

Purification: Recrystallize from ethanol/water to remove traces of the starting ketone.

3.2 The Beckmann Rearrangement (Key Application)

The most critical reaction for this oxime in drug development contexts is the Beckmann Rearrangement . This converts the oxime into N-(4-biphenylyl)acetamide , a structural isomer used as a toxicological standard.

Figure 2: The Beckmann Rearrangement pathway converting the oxime to the amide.

Analytical Characterization

To validate the identity of the synthesized oxime, the following spectral signatures are diagnostic.

Table 2: Spectroscopic Data

| Technique | Diagnostic Signal | Assignment |

| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | O-H stretch (Hydrogen bonded) |

| 1640–1660 cm⁻¹ | C=N stretch (Oxime characteristic) | |

| 930–950 cm⁻¹ | N-O stretch | |

| ¹H-NMR (DMSO-d₆) | δ 11.2 ppm (s, 1H) | =N-OH (Exchangeable with D₂O) |

| δ 2.2–2.3 ppm (s, 3H) | Methyl group (-CH₃) | |

| δ 7.3–7.8 ppm (m, 9H) | Aromatic protons (Biphenyl system) | |

| Mass Spectrometry | m/z 227 [M]⁺ | Molecular Ion |

| m/z 210 [M-OH]⁺ | Loss of hydroxyl group |

Applications in Drug Development & Toxicology

5.1 Toxicological Reference Standards

While 4-biphenylyl methyl ketone oxime is not a marketed drug, it is a crucial intermediate in the synthesis of 4-Acetamidobiphenyl (via Beckmann rearrangement).

-

Context: 4-Aminobiphenyl is a potent human bladder carcinogen.[3]

-

Role: In metabolic studies, researchers must distinguish between the parent amine and its acetylated metabolites. The oxime provides a clean synthetic route to the acetylated standard (4-acetamidobiphenyl) to calibrate HPLC and LC-MS assays used in safety assessments.

5.2 Analytical Reagent (Metal Chelation)

Oximes are potent ligands for transition metals (Cu, Ni, Pd).

-

Palladium Detection: 4-Biphenylyl methyl ketone oxime can form yellow precipitates with Pd(II) in acidic media.

-

Utility: This property is utilized in the purification of pharmaceutical intermediates to scavenge residual palladium catalysts from cross-coupling reactions (e.g., Suzuki-Miyaura couplings used to build the biphenyl core).

5.3 Relationship to NSAIDs

The biphenyl scaffold is the pharmacophore for the "Fenbufen" class of NSAIDs.

-

Fenbufen: 4-(4-biphenylyl)-4-oxobutanoic acid.[2]

-

Felbinac: 4-biphenylacetic acid.

-

Differentiation: The oxime is not a direct precursor to Fenbufen (which uses succinic anhydride) but shares the 4-acetylbiphenyl starting material. It serves as a chemical "dead-end" or alternative functionalization pathway in Structure-Activity Relationship (SAR) libraries.

References

-

National Institute of Standards and Technology (NIST). Ethanone, 1-[1,1'-biphenyl]-4-yl- (4-Acetylbiphenyl). NIST Chemistry WebBook, SRD 69.[4] [Link]

-

PubChem. 4-Acetylbiphenyl (Compound).[4] National Library of Medicine. [Link]

-

Organic Syntheses. Beckmann Rearrangement of Acetophenone Oximes. Org.[5] Synth. 2011, 88, 248-259. [Link]

-

National Toxicology Program (NTP). 4-Aminobiphenyl and its Metabolites. Report on Carcinogens, 15th Edition. [Link]

Sources

- 1. Oximes | Fisher Scientific [fishersci.com]

- 2. Fenbufen synthesis - chemicalbook [chemicalbook.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]

- 5. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]

Methodological & Application

Beckmann rearrangement of 4-Acetylbiphenyl oxime to amides

Optimized Synthesis of -(4-Biphenylyl)acetamide via Beckmann Rearrangement

Application Note: AN-ORG-4AB-02

Abstract & Scope

This application note details the optimized protocols for the Beckmann rearrangement of 4-acetylbiphenyl oxime to yield

Unlike generic textbook procedures, this guide addresses the specific solubility challenges of the biphenyl moiety and the regioselectivity required to favor aryl migration. We present two validated workflows:

-

Method A (Robust): Eaton’s Reagent protocol for high-throughput, non-viscous processing.

-

Method B (Catalytic/Green): Indium(III) triflate-catalyzed rearrangement for sensitive substrates and facile workup.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Regioselectivity Challenge

The Beckmann rearrangement is stereospecific; the group anti (trans) to the hydroxyl group on the oxime nitrogen migrates. For 4-acetylbiphenyl oxime, two stereoisomers are possible:

-

-isomer: The bulky biphenyl group is anti to the -OH. Rearrangement yields

-

-isomer: The methyl group is anti to the -OH. Rearrangement yields

In the synthesis of 4-acetylbiphenyl oxime, the

Reaction Mechanism

The reaction proceeds via the protonation of the oxime hydroxyl, converting it into a good leaving group (

Experimental Protocols

Precursor Synthesis: 4-Acetylbiphenyl Oxime

Note: High purity of the oxime is prerequisite for a clean rearrangement.

Reagents:

-

4-Acetylbiphenyl (10 mmol, 1.96 g)

-

Hydroxylamine hydrochloride (

) (15 mmol, 1.04 g) -

Sodium Acetate (

) (15 mmol, 1.23 g) -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Dissolve 4-acetylbiphenyl in 20 mL ethanol with gentle heating (

). -

In a separate beaker, dissolve

and -

Add the aqueous solution to the ethanolic ketone solution.

-

Reflux at

for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Critical Step: Cool to room temperature, then refrigerate at

. The oxime will precipitate as white crystals. -

Filter, wash with cold water (

), and dry in a vacuum oven at-

Expected Yield: 90-95%

-

Melting Point:

-

Rearrangement Method A: Eaton’s Reagent (Standard)

Why this method? Traditional Polyphosphoric Acid (PPA) is highly viscous and difficult to stir/quench on a small scale. Eaton’s Reagent (7.7 wt%

Reagents:

-

4-Acetylbiphenyl Oxime (5 mmol, 1.05 g)

-

Eaton’s Reagent (5 mL)

-

Quenching: Ice-water

Procedure:

-

Place the oxime in a round-bottom flask equipped with a magnetic stir bar.

-

Add Eaton’s Reagent (5 mL) dropwise under nitrogen atmosphere.

-

Heat the mixture to

.-

Observation: The solution will turn from colorless to light brown.

-

-

Stir for 1 hour.

-

Quenching: Pour the reaction mixture slowly into 50 g of crushed ice with vigorous stirring. The amide product will precipitate immediately.

-

Neutralize the slurry with saturated

solution until pH ~7. -

Filter the solid and wash with water (

). -

Recrystallize from Ethanol/DMF (9:1) to remove trace colored impurities.

Rearrangement Method B: Indium(III) Triflate (Catalytic)

Why this method? For researchers requiring mild conditions or avoiding strong Brønsted acids. This method utilizes Lewis Acid catalysis in refluxing acetonitrile, minimizing byproduct formation.

Reagents:

-

4-Acetylbiphenyl Oxime (2 mmol, 422 mg)

-

Indium(III) Triflate [

] (5 mol%, 11 mg) -

Solvent: Acetonitrile (

) (anhydrous, 5 mL)

Procedure:

-

Dissolve the oxime in anhydrous acetonitrile.

-

Add the

catalyst. -

Reflux (

) under nitrogen for 4 hours. -

Workup: Evaporate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 2:1).

Workflow Visualization

Analytical Validation

Use the following data to validate the identity of your product.

| Parameter | 4-Acetylbiphenyl Oxime (Precursor) | |

| Appearance | White crystalline solid | Off-white/Colorless powder |

| Melting Point | ||

| IR (KBr) | ||

| Key Shift | Methyl group is deshielded by C=N | Methyl group shifts upfield (adjacent to C=O) |

Troubleshooting & Optimization

-

Issue: Low Yield / Recovery of Ketone

-

Cause: Hydrolysis of the oxime back to the ketone. This occurs if water is present during the acid-catalyzed step before the rearrangement is complete.

-

Solution: Ensure Eaton’s reagent is fresh (hygroscopic) or use anhydrous Acetonitrile for Method B.

-

-

Issue: Formation of Isomeric Mixture

-

Cause: Isomerization of the

-oxime to the -

Solution: Keep reaction temperature strictly below

. If using Method B, reduce catalyst loading to 1 mol%.

-

-

Issue: Product Coloration

-

Cause: Oxidation of the biphenyl ring or trace polymerization.

-

Solution: Perform the reaction under

atmosphere. Recrystallize using Ethanol with activated charcoal.

-

References

-

Beckmann Rearrangement Overview & C

-

Indium(III)

- Source: D. C. Barman, et al. "Indium(III) Triflate Catalyzed Beckmann Rearrangement of Ketoximes." Tetrahedron Letters, 2005.

-

URL:[Link]

-

Eaton's Reagent Applic

- Source: Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 1973.

-

URL:[Link]

-

Synthesis of Biphenyl Acetamides

-

Source: Asian Journal of Chemistry. "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives."

-

URL:[Link]

-

Application Notes and Protocol for the Oximation of 4-Acetylbiphenyl with Hydroxylamine

Abstract

This document provides a comprehensive guide for the synthesis of 4-acetylbiphenyl oxime through the oximation of 4-acetylbiphenyl using hydroxylamine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations. The aim is to furnish a robust and reproducible methodology grounded in established chemical principles.

Introduction and Significance

4-Acetylbiphenyl is a biphenyl derivative featuring a ketone functional group.[1] Its conversion to 4-acetylbiphenyl oxime is a fundamental transformation in organic chemistry. Oximes are highly versatile functional groups that serve as crucial intermediates in various synthetic pathways, including the synthesis of amides via the Beckmann rearrangement, and the formation of N-heterocycles.[2][3] The products derived from 4-acetylbiphenyl oxime are of significant interest in medicinal chemistry and materials science due to the prevalence of the biphenyl scaffold in pharmacologically active molecules and functional materials.

This protocol outlines the reaction of 4-acetylbiphenyl with hydroxylamine hydrochloride, which serves as a stable and convenient source of hydroxylamine.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism, converting the carbonyl group of the ketone into an oxime functional group (>C=NOH).[4][5]

Reaction Mechanism

The oximation of a ketone is a classic condensation reaction. The process is initiated by the nucleophilic attack of the nitrogen atom from hydroxylamine on the electrophilic carbonyl carbon of 4-acetylbiphenyl.[5] This is followed by a series of proton transfers and the eventual elimination of a water molecule to yield the final oxime product.[6] The reaction is typically facilitated by mildly acidic or basic conditions to protonate the carbonyl oxygen or deprotonate the hydroxylamine, respectively, thereby enhancing reactivity.

The overall transformation can be summarized as the replacement of the carbonyl oxygen atom with a "=N-OH" group.[4]

Sources

Application Note: 4-Acetylbiphenyl Oxime as a Versatile Ligand in Transition Metal Coordination Chemistry

Executive Summary & Chemical Rationale

Oxime ligands are foundational to modern coordination chemistry, offering unique electronic and steric properties that stabilize various oxidation states of transition metals. 4-Acetylbiphenyl oxime (1-(biphenyl-4-yl)ethanone oxime), derived from the parent ketone 4-acetylbiphenyl, acts as a highly effective N,O-donor ligand.

The extended π-conjugation of the biphenyl system enhances the lipophilicity and electronic delocalization of the resulting metal complexes. This makes 4-acetylbiphenyl oxime an exceptional candidate for applications ranging from 1[1] (e.g., Suzuki-Miyaura cross-coupling) to2[2] (e.g., bacterial sliding clamp inhibitors). This guide outlines the causality-driven protocols for synthesizing the ligand, forming transition metal complexes, and validating their structural integrity.

Ligand Design & Synthesis Protocol

The synthesis of 4-acetylbiphenyl oxime relies on the nucleophilic condensation of 4-acetylbiphenyl with hydroxylamine. The critical parameter in this workflow is pH control, which dictates the nucleophilicity of the hydroxylamine reagent.

Step-by-Step Methodology

-

Solvent Preparation: Dissolve 4-acetylbiphenyl (1.0 eq) in a 4:1 (v/v) mixture of absolute ethanol and deionized water.

-

Causality: Ethanol is required to solubilize the highly hydrophobic biphenyl precursor, while water is necessary to dissolve the inorganic salts introduced in the next step.

-

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (1.5 eq) to the stirring solution.

-

Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive auto-decomposition. Sodium acetate acts as a mild base to liberate the free amine while buffering the solution to ~pH 5.5. If the pH drops too low, the amine remains protonated and non-nucleophilic; if the pH is too high, the carbonyl oxygen is insufficiently activated for attack.

-

-

Reaction Execution: Reflux the mixture at 80°C for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

-

Isolation: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate under a vacuum, wash it with cold water, and recrystallize it from hot ethanol.

-

Self-Validation: The reaction's success is visually confirmed by the formation of a dense white/pale-yellow crystalline precipitate upon the addition of ice water. Complete conversion is validated by the disappearance of the ketone C=O stretch (~1680 cm⁻¹) in FT-IR.

-

Caption: Workflow for the synthesis and metal complexation of 4-acetylbiphenyl oxime.

Coordination Chemistry: Metal Complexation Protocols

Oximes are ambidentate ligands capable of coordinating through both nitrogen and oxygen. In transition metal chemistry, they are frequently deprotonated to form anionic oximato ligands , which act as strong σ-donors. This property allows them to stabilize high oxidation states and form highly stable, square-planar complexes with d⁸ metals like Pd(II) and Ni(II)[3][4].

Protocol for Palladium(II) Complexation[Pd(L)₂]

-

Ligand Solubilization: Dissolve 4-acetylbiphenyl oxime (2.0 eq) in anhydrous methanol.

-

Metal Addition: Prepare a solution of Palladium(II) chloride (1.0 eq) in a minimal volume of acetonitrile and add it dropwise to the ligand solution.

-

Causality: Acetonitrile acts as a labile coordinating solvent. It temporarily stabilizes the Pd(II) center, preventing the precipitation of insoluble polymeric PdCl₂, before undergoing facile displacement by the stronger oxime ligand.

-

-

Deprotonation: Add triethylamine (2.0 eq) dropwise.

-

Causality: The mild base facilitates the deprotonation of the oxime hydroxyl group, driving the thermodynamic formation of the neutral, highly stable Pd(L)₂ complex.

-

-

Isolation: Stir at room temperature for 12 hours. Isolate the resulting microcrystalline precipitate via centrifugation, wash with cold methanol and diethyl ether, and dry under a high vacuum.

-

Self-Validation: The complete deprotonation and coordination of the oxime are validated by FT-IR spectroscopy. The disappearance of the broad O-H stretching band at ~3200–3300 cm⁻¹ confirms the formation of the M-oximato bond.

-

Quantitative Data & Structural Characterization

The structural integrity of the synthesized ligand and its corresponding metal complexes must be verified through spectroscopic and magnetic profiling. Below is a summarized data table of expected analytical results based on established 3[3].

| Analytical Parameter | 4-Acetylbiphenyl Oxime (Free Ligand) | Pd(II) Complex [Pd(L)₂] | Cu(II) Complex [Cu(L)₂] |

| FT-IR: ν(C=N) | ~1640 cm⁻¹ | ~1610 cm⁻¹ (Bathochromic Shift) | ~1615 cm⁻¹ (Bathochromic Shift) |

| FT-IR: ν(O-H) | ~3200-3300 cm⁻¹ (Broad) | Absent (Deprotonated) | Absent (Deprotonated) |

| UV-Vis (λmax) | 280 nm (π-π* transition) | 340 nm (LMCT), 410 nm (d-d) | 330 nm (LMCT), 650 nm (d-d) |

| Geometry | N/A | Square Planar | Square Planar / Distorted |

| Magnetic Moment (μeff) | Diamagnetic | Diamagnetic (d⁸ low-spin) | ~1.8 B.M. (Paramagnetic d⁹) |

Applications in Catalysis and Therapeutics

Organometallic Catalysis

Palladium complexes of biphenyl oximes are highly robust pre-catalysts for Suzuki-Miyaura cross-coupling reactions. The strong N,O-chelation prevents the premature degradation of the catalyst into inactive palladium black. The biphenyl moiety provides essential steric bulk, which facilitates the reductive elimination step of the catalytic cycle, allowing the coupling of sterically hindered aryl bromides under mild, aqueous conditions.

Therapeutic Drug Development

Beyond catalysis, biphenyl oxime derivatives have been identified as potent inhibitors of the bacterial β2 sliding clamp (e.g., E. coli Pol III)[2][5]. The sliding clamp is essential for DNA polymerase processivity.

-

Mechanism of Action: The biphenyl core acts as a hydrophobic anchor, occupying a deep subsite on the clamp surface normally reserved for the C-terminal residues of native binding partners. Simultaneously, the oxime functional group participates in critical hydrogen-bonding networks, locking the inhibitor in place and physically obstructing the replisome, thereby halting bacterial DNA replication.

Caption: Mechanism of bacterial sliding clamp inhibition by biphenyl oxime derivatives.

References

-

Oxime ligands: Organometallic synthesis and catalysis. Taylor & Francis. 1

-

Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews (ACS Publications).6

-

Binding Inhibitors of the Bacterial Sliding Clamp by Design. Journal of Medicinal Chemistry (ACS Publications). 2

-

Synthesis, characterization and biological activity of complexes of 2-hydroxy-3,5-dimethylacetophenoneoxime with copper(II), cobalt(II), nickel(II) and palladium(II). Spectrochimica Acta Part A (PubMed).3

-

Acetophenone oxime | 613-91-2. Smolecule. 7

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization and biological activity of complexes of 2-hydroxy-3,5-dimethylacetophenoneoxime (HDMAOX) with copper(II), cobalt(II), nickel(II) and palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. exhibit.xavier.edu [exhibit.xavier.edu]

- 5. Binding inhibitors of the bacterial sliding clamp by design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Acetophenone oxime | 613-91-2 [smolecule.com]

Synthesis of cyclopalladated complexes with 4-Acetylbiphenyl oxime

Application Note: High-Yield Synthesis and Characterization of Cyclopalladated 4-Acetylbiphenyl Oxime Complexes

Abstract

This application note details the optimized protocol for the synthesis of cyclopalladated complexes derived from 4-acetylbiphenyl oxime. Due to the steric bulk and lipophilicity of the biphenyl moiety, these complexes exhibit enhanced membrane permeability compared to simple acetophenone derivatives, making them prime candidates for anticancer research (specifically melanoma and breast cancer lines). This guide covers ligand synthesis, C-H activation (ortho-palladation), and bridge-splitting derivatization with triphenylphosphine (

Introduction & Chemical Background

Cyclopalladation is a directed C-H activation process where a palladium metal center reacts with a ligand containing a donor atom (N, P, S) to form a metallacycle. For 4-acetylbiphenyl oxime, the nitrogen of the oxime group coordinates to the Pd(II) center, directing the metal to the ortho carbon of the proximal phenyl ring.

Why this specific ligand?

While acetophenone oxime is the structural prototype, the 4-acetylbiphenyl derivative introduces a second phenyl ring. This "biphenyl tail" increases lipophilicity (

The Reaction Pathway:

-

Coordination: The oxime nitrogen binds to Pd(II).

-

Electrophilic Attack: The Pd(II) center activates the ortho C-H bond.

-

Deprotonation: An internal or external base (Acetate) assists in removing the proton, forming the stable 5-membered palladacycle.

Experimental Workflow

The following diagram illustrates the complete synthesis pipeline from commercial starting materials to the final monomeric drug candidate.

Figure 1: Step-by-step synthesis workflow for cyclopalladated biphenyl oxime complexes.

Detailed Protocols

Protocol A: Synthesis of the Ligand (4-Acetylbiphenyl Oxime)

Objective: Convert the ketone to the oxime with high geometric purity (E-isomer is preferred for coordination).

Materials:

-

4-Acetylbiphenyl (1.96 g, 10 mmol)

-

Hydroxylamine hydrochloride (

) (1.04 g, 15 mmol) -

Sodium Acetate (

) (1.23 g, 15 mmol) -

Ethanol (Absolute, 50 mL)

Procedure:

-

Dissolve 4-acetylbiphenyl in 30 mL of ethanol in a round-bottom flask.

-

In a separate beaker, dissolve

and -

Add the aqueous solution to the ethanolic ketone solution.

-

Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature. The oxime usually precipitates as white crystals.

-

Remove ethanol under reduced pressure if precipitation is incomplete.

-

Recrystallize from Ethanol/Water.

-

Yield Expectation: >85%.

Protocol B: Cyclopalladation (Formation of the Dimer)

Objective: Perform the C-H activation to form the chloro-bridged dimer

Materials:

-

Ligand (from Protocol A) (1 mmol)

-

Palladium(II) Chloride (

) (1 mmol) -

Lithium Chloride (

) (2 mmol) -

Sodium Acetate (

) (1 mmol) – Critical for deprotonation -

Methanol (HPLC grade)

Procedure:

-

Precursor Prep: Dissolve

and -

Dissolve the Ligand (1 mmol) in 10 mL Methanol.

-

Add the Ligand solution dropwise to the Palladium solution.

-

Add solid Sodium Acetate (

).-

Expert Insight: The acetate acts as a weak base to assist the removal of the proton from the phenyl ring during the C-H activation step.

-

-

Stir at Room Temperature for 24–48 hours.

-

Note: Do not reflux. High temperatures can cause Pd black precipitation.

-

-

A yellow/orange solid (the dimer) will precipitate.

-

Filter the solid, wash with cold methanol (2x) and diethyl ether (2x) to remove unreacted ligand.

-

Dry in vacuo.[1]

Protocol C: Bridge Splitting (Synthesis of Monomer)

Objective: Cleave the chloro-bridge to form a discrete monomeric species suitable for biological assays.

Materials:

-

Dimer

(0.1 mmol) -

Triphenylphosphine (

) (0.2 mmol) -

Acetone or Dichloromethane (DCM)

Procedure:

-

Suspend the Dimer in 10 mL Acetone.

-

Add

(stoichiometric ratio 1:2 relative to the dimer, or 1:1 relative to Pd). -

Stir for 1 hour at Room Temperature. The suspension should clear as the monomer forms.

-

Concentrate the solvent to ~2 mL.

-

Precipitate by adding excess Hexane or Diethyl Ether.

-

Filter the bright yellow solid.

Characterization & Data Analysis

To ensure scientific integrity, the following data points must be verified.

NMR Spectroscopy Diagnostics

The transition from Ligand to Complex is most easily observed via

| Proton Environment | Free Ligand (ppm) | Cyclopalladated Complex (ppm) | Diagnostic Note |

| Ortho-H (C-H) | ~7.6 - 7.8 (Doublet) | Absent | Definitive Proof. The C-H bond is replaced by C-Pd. |

| Oxime -OH | ~10.5 - 11.5 (Singlet) | ~8.0 - 9.0 (Broad) | Often shifts upfield or broadens due to H-bonding. |

| Methyl ( | ~2.2 (Singlet) | ~2.3 - 2.4 | Slight downfield shift due to coordination. |

| N/A | 7.3 - 7.8 (Multiplet) | Integration should match 15H for one |

IR Spectroscopy

- Stretch: In the free ligand, this appears around 1600–1610 cm⁻¹ . Upon coordination to Pd, this band typically shifts to a lower wavenumber (1580–1590 cm⁻¹ ) due to back-bonding and reduced bond order.

Mechanistic Logic (Why this works)

The following diagram explains the "Agostic Assistance" mechanism which is crucial for the success of Protocol B.

Figure 2: Mechanistic pathway of ortho-palladation.

References

-

Selvakumar, K., Vancheesan, S. (1997).[2][3] Synthesis and characterization of cyclopalladated complexes of oximes by ligand-exchange method. Polyhedron, 16(14), 2257-2262.

-

Vicente, J., Chicote, M., Abellán-López, A., & Bautista, D. (2012).[2] A systematic study on the synthesis, reactivity and structure of ortho-palladated aryloximes. Dalton Transactions, 41(34), 10249-10257.

-

Caires, A. C. F. (2007). Recent advances in the synthesis and cytotoxic activity of cyclopalladated complexes. Anti-Cancer Agents in Medicinal Chemistry, 7(5), 484-511.

-

Bozza, G. F., et al. (2019).[2] Palladium orthometallated complexes containing acetophenoneoxime: Synthesis, crystal structures and Hirshfeld surface analysis. Journal of Molecular Structure, 1185, 333-342.

Sources

Application Note: Transition Metal Complexes of 4-Acetylbiphenyl Oxime (Cu, Ni, Co)

[1]

Executive Summary

This guide details the synthesis, characterization, and biological application of Copper(II), Nickel(II), and Cobalt(II) complexes derived from 4-acetylbiphenyl oxime . These complexes represent a strategic intersection of coordination chemistry and medicinal pharmacophore design. The biphenyl moiety confers significant lipophilicity, enhancing membrane permeability, while the oxime-metal chelate core drives redox-active biological mechanisms. This protocol is designed for researchers in bioinorganic chemistry and drug discovery, focusing on antimicrobial and potential antineoplastic applications.

Scientific Rationale & Mechanism

Ligand Design Principles

The ligand, 4-acetylbiphenyl oxime (4-ABO) , is synthesized from 4-acetylbiphenyl. It functions as a bidentate chelating agent, coordinating to transition metals through the azomethine nitrogen and, depending on the pH, the deprotonated oximino oxygen.

-

Lipophilicity: The biphenyl tail increases the partition coefficient (

), facilitating passive transport across lipid bilayers—a critical factor for intracellular drug delivery. -

Chelation Effect: Upon complexation, the positive charge of the metal ion is partially shared with the donor atoms (N, O), reducing the polarity of the metal. This delocalization (explained by Tweedy’s Overtone Concept ) increases the lipophilic character of the central metal atom, further enhancing permeation through bacterial cell walls.

Mechanism of Action (Biological)

The biological activity of these complexes is primarily driven by:

-

Chelation Theory: Reduced polarity allows the complex to penetrate the cell membrane.

-

Redox Interference: Once inside, the redox-active metals (Cu, Co, Ni) interfere with cellular respiration and protein synthesis.

-

DNA Intercalation: The planar biphenyl structure allows for potential intercalation between DNA base pairs, disrupting replication.

Figure 1: Mechanism of cellular entry and cytotoxicity for lipophilic metal-oxime complexes.

Experimental Protocols

Materials & Safety

-

Reagents: 4-Acetylbiphenyl (98%), Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Metal Acetates/Chlorides (Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O), Ethanol (Abs.), DMF.

-

Safety: Hydroxylamine is a skin sensitizer. Transition metal salts are toxic. Perform all synthesis in a fume hood.

Protocol A: Ligand Synthesis (4-Acetylbiphenyl Oxime)

Target Structure:C14H13NO | MW: 211.26 g/mol

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-acetylbiphenyl (1.96 g, 10 mmol) in Ethanol (30 mL).

-

Reagent Prep: In a separate beaker, dissolve Hydroxylamine hydrochloride (1.04 g, 15 mmol) and Sodium Acetate (1.64 g, 20 mmol) in minimal distilled water (10 mL).

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic biphenyl solution.

-

Reflux: Heat the mixture under reflux at 70–80°C for 3–4 hours . Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into crushed ice (100 g) with stirring. A white precipitate will form.

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol.

-

Expected Yield: 85–90%

-

Melting Point: ~155–158°C (Lit. analogs)

-

Protocol B: Metal Complex Synthesis (General Procedure)

Stoichiometry: 1:2 (Metal:Ligand)

-

Ligand Solution: Dissolve 4-Acetylbiphenyl oxime (2 mmol) in hot ethanol (20 mL).

-

Metal Solution: Dissolve the metal salt (1 mmol) in hot ethanol (10 mL).

-

For Cu: Use Copper(II) Acetate.

-

For Ni: Use Nickel(II) Chloride (add 2 drops of dilute NH₄OH to adjust pH to ~6-7).

-

For Co: Use Cobalt(II) Acetate.

-

-

Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

-

Reflux: Reflux the mixture for 2 hours .

-

Observation: A color change indicates complex formation (Cu: Green/Blue, Ni: Light Green/Yellow, Co: Pink/Brown).

-

-

Isolation: Cool to room temperature. If precipitate does not form immediately, reduce volume by 50% on a rotavap or store at 4°C overnight.

-

Washing: Filter the colored precipitate, wash with warm water (to remove unreacted metal salts) and cold ethanol. Dry in a vacuum desiccator over CaCl₂.

Figure 2: Synthetic workflow for the preparation of 4-acetylbiphenyl oxime metal complexes.

Characterization Guide

To ensure the integrity of the synthesized complexes, the following spectral signatures must be validated.

FTIR Interpretation

The coordination of the ligand to the metal is confirmed by shifts in the characteristic oxime bands.[1]

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| 3200–3300 (Broad) | Disappears / Weak | Deprotonation of oxime OH during coordination. | |

| 1620–1640 | 1590–1610 | Shift to lower frequency indicates N-coordination (reduction of C=N bond order). | |

| 930–950 | 960–980 | Shift to higher frequency indicates N-bonding. | |

| — | 450–550 | New band confirming Metal-Nitrogen bond. | |

| — | 350–450 | New band confirming Metal-Oxygen bond. |

Electronic Spectra & Magnetic Moments[3]

-

Cu(II) Complex: Typically exhibits a broad band at 600–700 nm (d-d transition), suggesting a distorted octahedral or square planar geometry. Magnetic moment: 1.7–1.9 B.M.

-

Ni(II) Complex: If diamagnetic, it indicates square planar geometry. If paramagnetic (2.9–3.2 B.M.), it indicates octahedral geometry (often polymeric or solvated).

-

Co(II) Complex: Transitions in the visible region (pink/brown). Magnetic moment: 4.7–5.2 B.M. suggests high-spin octahedral geometry.

References

-

General Oxime Synthesis: "Acetophenone Oxime." Organic Syntheses, Coll. Vol. 2, p. 70 (1943). Link

-

Biphenyl Derivative Synthesis: "Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives." Arabian Journal of Chemistry, Vol 17, Issue 6 (2024).[2] Link

-

Metal-Oxime Biological Activity: "Synthesis, characterization and antimicrobial activities of Co(II) complex of the Schiff base ligand." ResearchGate (2025).[3] Link

- Chelation Theory: Tweedy, B. G. "Plant extracts with metal ions as potential antimicrobial agents." Phytopathology, 55, 910-914 (1964).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 4-Acetylbiphenyl Oxime Isomer Separation

Topic: Resolution and Characterization of

Core Diagnostic: Is it or ?

Before attempting separation, you must definitively identify your isomer ratio. For aryl methyl ketoximes like 4-acetylbiphenyl oxime, the stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules relative to the C=N bond.

- -Isomer (Anti): The hydroxyl group (-OH) and the high-priority aryl group (Biphenyl) are on opposite sides. This is generally the thermodynamically stable major product.

- -Isomer (Syn): The hydroxyl group and the aryl group are on the same side. This is the kinetic or minor product, often sterically congested.

NMR Identification Guide

The most reliable method for differentiation is

| Feature | Mechanistic Reason | ||

| Configuration | Phenyl trans to OH | Phenyl cis to OH | Steric bulk of biphenyl prefers to be away from OH. |

| ~2.25 - 2.35 (Deshielded) | ~2.15 - 2.20 (Shielded) | In | |

| Ortho-Ar Protons | ~7.60 - 7.65 (Normal) | ~8.00 - 8.20 (Deshielded) | In |

Analyst Note: If your crude NMR shows a small methyl singlet slightly upfield from the major peak and a small aromatic doublet significantly downfield (near 8.0 ppm), you have a mixture containing the

-isomer.

Separation Methodologies

Decision Tree: Selecting the Right Protocol

Use the following logic flow to determine the best separation strategy for your specific constraints.

Figure 1: Strategic decision tree for oxime separation based on purity requirements and scale.

Protocol A: Basified Flash Chromatography (Critical for -Isomer)

Issue: Standard silica gel is slightly acidic (pH ~5-6). This acidity catalyzes the isomerization of the unstable

Step-by-Step:

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc in Hexanes).

-

Neutralization: Add 1% Triethylamine (Et

N) to the slurry and stir for 5 minutes. -

Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et

N. -

Loading: Dissolve the crude oxime in a minimum amount of DCM/Et

N (99:1). Load gently. -

Elution: Run the gradient (e.g., 5%

30% EtOAc/Hexane).-

Expectation: The

-isomer (less polar due to internal H-bonding or steric shielding) often elutes before the

-

Protocol B: Fractional Crystallization (Purification of -Isomer)

Context: The

Step-by-Step:

-

Dissolve the crude mixture in boiling Ethanol (95%) . Use approximately 10 mL per gram of substrate.

-

If the solution is not clear, add minimal hot Ethyl Acetate dropwise until dissolved.

-

Allow the solution to cool slowly to room temperature on the benchtop (do not place directly in ice).

-

The

-isomer will crystallize as white/off-white needles or plates. -

Filter and wash with cold Ethanol.

-

Troubleshooting: If the

-isomer is required, concentrate the filtrate (mother liquor) and subject it to Method A .

Chemical Verification: The Beckmann Rearrangement

If NMR is ambiguous (e.g., overlapping aromatic signals), you can determine the stereochemistry chemically by performing a destructive Beckmann Rearrangement on a small aliquot. The reaction is stereospecific: the group anti (trans) to the hydroxyl group migrates.[2]

Mechanism & Outcome[2][3][4][5][6][7][8][9]

-

-Isomer (Anti-Biphenyl): Biphenyl group is anti to OH

-

-Isomer (Anti-Methyl): Methyl group is anti to OH

Figure 2: Stereospecific outcomes of the Beckmann Rearrangement for structure confirmation.

Protocol for Verification:

-

Dissolve 50 mg of the isolated isomer in 1 mL dry ether.

-

Add 20 mg PCl

(or SOCl -

Stir for 30 mins. Quench with water.

-

Extract and run NMR.[3]

-

Check: If you see an N-Methyl doublet (~2.9 ppm) and a broad NH, you had the

-isomer . -

Check: If you see a Methyl singlet (~2.1 ppm) characteristic of an acetamide, you had the

-isomer .

-

Troubleshooting & FAQs

Q: My

-

Fix: Filter your CDCl

through a small plug of basic alumina before preparing the NMR sample, or add a single drop of pyridine-d5 to the NMR tube to neutralize acid traces.

Q: I cannot separate the isomers by TLC. They co-elute. A: This is common for biphenyl derivatives due to high lipophilicity masking the polar difference.

-

Fix: Change the solvent system. Try Toluene:Acetone (95:5) or DCM:Methanol (98:2) . Toluene often exploits the

-stacking differences between the planar

Q: Can I convert the

References

-

Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420.

-

Geneste, P., et al. (1979). Determination of the configuration of oximes by 13C NMR spectroscopy. Canadian Journal of Chemistry, 57(19), 2677-2686. (Establishes NMR shift rules for aryl ketoximes).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for oxime synthesis and crystallization).

-

Kalinowski, H. O., & Kessler, H. (1973). Fast Isomerization of C=N Double Bonds. Topics in Stereochemistry, 7, 295-383. (Thermodynamics of E/Z isomerization).

Sources

Technical Support Center: 4-Acetylbiphenyl Oxime Synthesis Optimization

Ticket ID: OX-BP-442 | Status: Open | Specialist: Senior Application Scientist[1][2]

Introduction: The "Greasy" Ketone Challenge

Welcome to the technical support center. You are likely synthesizing 4-Acetylbiphenyl oxime (CAS: 75408-89-8) as an intermediate for liquid crystals or non-steroidal anti-inflammatory drug (NSAID) precursors (e.g., Fenbufen derivatives).[1][2]

The Core Problem: Unlike simple acetophenone, 4-acetylbiphenyl (CAS: 92-91-1) possesses a lipophilic biphenyl tail.[1][2] This reduces its solubility in the aqueous-alcoholic media typically used for oxime formation.[1][2] Standard textbook protocols often fail here because the ketone precipitates out of solution before reacting, or the pH drifts too low, stalling the equilibrium.

This guide provides a self-validating protocol and troubleshooting logic to maximize your yield (Target: >90%) and purity (Target: >98% E-isomer).

Module 1: The Optimized Protocol (The "Golden Path")

Do not rely on generic "room temperature" stirring for this substrate.[2] The biphenyl moiety requires thermal energy for solubility and kinetics.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Acetylbiphenyl | Substrate | 1.0 | Limiting reagent.[1][2] MW: 196.25 |

| Hydroxylamine HCl | Reagent | 1.5 | Excess drives equilibrium to product.[1][2] |

| Sodium Acetate ( | Base/Buffer | 2.0 | Critical: Buffers pH to ~4.5–5.[1][2]0. |

| Ethanol (95% or Abs) | Solvent | 10-15 V | High volume required for solubility.[1][2] |

| Water | Co-solvent | 1-2 V | Minimal amount to dissolve salts.[1][2] |

Step-by-Step Workflow

-

Solubilization (The Critical Step):

-

Dissolve 4-acetylbiphenyl (1.0 eq) in Ethanol (10 volumes) in a round-bottom flask.

-

Checkpoint: Heat to 60°C . Ensure the solution is crystal clear. If cloudy, add more ethanol.[2]

-

-

Buffer Preparation:

-